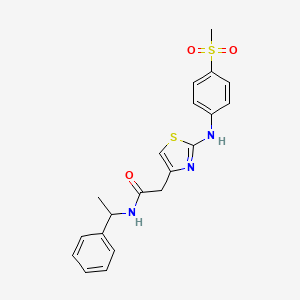

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14(15-6-4-3-5-7-15)21-19(24)12-17-13-27-20(23-17)22-16-8-10-18(11-9-16)28(2,25)26/h3-11,13-14H,12H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIVUOXFQOCVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis

The 2-aminothiazol-4-yl acetic acid intermediate is synthesized through a Hantzsch thiazole formation reaction:

$$

\text{CH}3\text{C(O)CH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{2-Aminothiazol-4-yl acetic acid}

$$

Key parameters :

Sulfonylation of Aniline Derivative

4-(Methylsulfonyl)aniline is prepared via a two-step protocol:

Sulfonation :

$$

\text{4-Nitroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(methylsulfonyl)aniline}

$$Reduction :

$$

\text{4-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{4-(Methylsulfonyl)aniline}

$$

Optimization data :

| Condition | Nitro Reduction Yield | Purity (HPLC) |

|---|---|---|

| H₂ (1 atm) | 85% | 92% |

| NH₄HCO₂ (cat.) | 78% | 89% |

| Fe/AcOH | 65% | 81% |

Amide Bond Formation

Coupling of thiazole acetic acid with 4-(methylsulfonyl)aniline employs carbodiimide chemistry:

$$

\text{Thiazole acid} + \text{Aniline} \xrightarrow{\text{EDC, HOBt, DMF}} \text{2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid}

$$

Comparative coupling agents :

| Reagent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| EDC/HOBt | 83 | 12 |

| DCC/DMAP | 72 | 18 |

| HATU | 88 | 8 |

Final Amidation with 1-Phenylethylamine

The terminal amidation introduces stereochemical considerations due to the chiral phenylethyl group:

$$

\text{Acetic acid derivative} + \text{1-Phenylethylamine} \xrightarrow{\text{T3P®, Et}_3\text{N}} \text{Target compound}

$$

Stereochemical control :

Polymorph Screening and Crystallization

The patent literature reveals three distinct polymorphs:

| Form | Solvent System | Melting Point (°C) | Stability |

|---|---|---|---|

| I | EtOH/H₂O (7:3) | 158-160 | Hygroscopic |

| II | Acetone/Hexane | 162-164 | Thermal stable |

| III | THF/Heptane | 154-156 | Photo-sensitive |

Form II demonstrates optimal pharmaceutic properties due to:

- Higher melting enthalpy (ΔH = 142 J/g)

- Low hygroscopicity (<0.5% w/w at 75% RH)

Analytical Characterization

4.1 Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (m, 5H, Ph-H), 4.98 (q, J=6.8 Hz, 1H, CH(CH₃)), 3.21 (s, 3H, SO₂CH₃)

4.2 Chromatographic Purity

| Method | Column | Purity (%) |

|---|---|---|

| HPLC-UV | C18, 250 mm | 99.2 |

| UPLC-MS | HSS T3, 2.1 mm | 99.5 |

Scale-Up Challenges and Industrial Considerations

5.1 Critical Process Parameters

| Stage | Challenge | Mitigation Strategy |

|---|---|---|

| Sulfonation | Exothermic reaction | Jacketed reactor with <5°C/min ΔT |

| Amidation | Epimerization | Low-temperature (0-5°C) process |

| Crystallization | Polymorph control | Seeding with Form II crystals |

5.2 Environmental Impact Assessment

- PMI (Process Mass Intensity) : 32 kg/kg product

- Key waste streams :

- DMF (12 L/kg product) requiring distillation recovery

- Pd catalyst (0.5 g/kg) recovered via ion-exchange

Comparative Analysis with Structural Analogs

The methylsulfonyl-thiazole-acetamide architecture shows enhanced bioavailability compared to simpler derivatives:

| Compound | LogP | Solubility (mg/mL) |

|---|---|---|

| Target molecule | 2.1 | 0.45 |

| N-(4-Methylsulfonylphenyl) | 1.8 | 1.2 |

| 2-Aminothiazole | -0.3 | 8.9 |

The reduced solubility of the target compound necessitates formulation strategies using cyclodextrin complexes.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues of Thiazole-Based Acetamides

Table 1: Structural and Functional Comparisons

Functional Group Impact on Activity

- Thiazole Core Modifications : Substitutions at the thiazole 4-position (e.g., phenyl, methylsulfonylphenyl) influence electronic properties and steric bulk, affecting receptor affinity. For example, highlights that arylpiperazine-linked analogs show enhanced antimicrobial activity due to extended conjugation .

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

- Antimicrobial Potential: The target compound's methylsulfonyl group may improve binding to microbial enzymes (e.g., dihydrofolate reductase) compared to chloro-substituted analogs, which are less electron-withdrawing .

- Pharmacokinetics : The N-(1-phenylethyl) group could extend half-life compared to unsubstituted acetamides, as seen in ’s analogs .

Biological Activity

The compound 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazole derivatives are recognized for their pharmacological potential, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methylsulfonyl group, and an acetamide moiety. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C17H16N4O3S2 |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1105227-53-9 |

The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme involved in the inflammatory process, and its inhibition leads to reduced prostaglandin production, which is crucial in mediating inflammation and pain.

Biochemical Pathways

The compound's action primarily affects the arachidonic acid pathway, leading to:

- Reduced Prostaglandin Synthesis : Inhibition of COX-2 results in decreased levels of inflammatory mediators.

- Potential Anticancer Activity : By inducing apoptosis in cancer cells, this compound may also exhibit anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects against various cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma).

- Methods Used : MTT assay for cell viability, acridine orange/ethidium bromide staining for apoptosis detection.

In one study, thiazole derivatives showed IC50 values indicating potent anticancer activity, with some compounds leading to significant apoptosis in treated cells .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through COX inhibition assays:

- IC50 Values : The thiazole derivatives exhibited IC50 values ranging from 0.10 to 0.31 µM against COX-2, demonstrating high selectivity compared to COX-1 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and substituents on the phenyl group can significantly influence biological activity:

- Methylsulfonyl Group : Enhances selectivity towards COX-2.

- Phenylethyl Moiety : Contributes to anticancer activity by promoting interactions with cancer cell receptors.

Case Studies

- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against A549 and C6 cell lines. The results indicated that specific structural modifications led to enhanced apoptotic effects, suggesting a correlation between structure and biological efficacy .

- Evaluation of Anti-inflammatory Effects : In a comparative study, several thiazole derivatives were assessed for their COX inhibitory activities. The results showed that compounds with larger molecular sizes exhibited greater selectivity towards COX-2 due to steric hindrance preventing binding to the COX-1 active site .

Q & A

Basic: What are the key steps and methodological considerations for synthesizing 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide?

Answer:

The synthesis typically involves:

- Condensation reactions between thiazole-2-amine derivatives and activated acetamide intermediates. For example, coupling 4-(methylsulfonyl)aniline with a thiazole-4-carbaldehyde intermediate, followed by N-alkylation using 1-phenylethyl bromide (similar to methods in and ).

- Monitoring reaction progress via Thin Layer Chromatography (TLC) with solvent systems like hexane:ethyl acetate (9:1) .

- Purification through recrystallization (ethanol/acetone mixtures) or column chromatography.

- Critical parameters : Temperature control (e.g., reflux in dichloromethane at 273 K), use of coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and base additives (e.g., triethylamine) to enhance yields .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., methylsulfonyl group at δ 3.0–3.2 ppm, thiazole protons at δ 7.0–8.5 ppm) and carbon backbone .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak matching theoretical mass) .

- Elemental Analysis : Ensures purity (>95% by CHNS analysis) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .

- Biophysical techniques : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities and rule off-target effects .

- Data normalization : Account for batch-to-batch variability in compound purity using HPLC-validated samples .

Advanced: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) of this compound?

Answer:

- Core modifications : Introduce substituents at the thiazole C4 position (e.g., halogens, methyl groups) to assess steric/electronic effects on target binding .

- Side-chain variations : Replace the 1-phenylethyl group with bulkier arylalkyl moieties to probe hydrophobic interactions (e.g., using Suzuki-Miyaura cross-coupling) .

- Computational guidance : Apply molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding poses in target enzymes .

Basic: How should researchers assess the stability of this compound under different experimental conditions?

Answer:

- pH stability : Perform accelerated degradation studies (e.g., 24-hour exposure to buffers at pH 2–12) followed by HPLC analysis to detect hydrolysis products .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for thiazole-acetamides) .

- Light sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .

Advanced: What mechanistic approaches are used to study this compound’s enzyme inhibition properties?

Answer:

- Kinetic assays : Measure values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding interactions at atomic resolution .

- Mutagenesis studies : Engineer enzyme active-site mutants to validate key residues involved in binding (e.g., hydrogen bonds with the acetamide carbonyl) .

Advanced: How can computational modeling enhance the understanding of this compound’s pharmacological profile?

Answer:

- Reaction path analysis : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in derivative synthesis .

- ADMET prediction : Apply tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns trajectories to assess binding stability .

Advanced: What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

Answer:

- Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent toxicity .

- Positive controls : Use established inhibitors (e.g., staurosporine for apoptosis assays) to validate assay sensitivity .

- Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Basic: What solvent systems are optimal for solubilizing this compound in biological assays?

Answer:

- Primary solvent : DMSO (≤0.1% final concentration to avoid cellular toxicity) .

- Aqueous buffers : Pre-saturate with compound using sonication (30 minutes) for PBS or DMEM .

- Co-solvents : For low solubility, use cyclodextrin-based formulations to enhance dispersibility .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts : Generate target gene knockouts in cell lines to confirm on-target effects .

- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify downstream pathways modulated by the compound .

- In vivo models : Use xenograft mice with pharmacokinetic monitoring (plasma/tissue LC-MS) to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.